An In-depth Technical Guide to 2-Ethoxycarbonylphenylboronic Acid
An In-depth Technical Guide to 2-Ethoxycarbonylphenylboronic Acid
CAS Number: 380430-53-5
This technical guide provides a comprehensive overview of 2-Ethoxycarbonylphenylboronic acid, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and experimental protocols.
Physicochemical and Spectral Data
2-Ethoxycarbonylphenylboronic acid is a white to off-white or light yellow crystalline powder.[1][2][3][4] It is recognized for its stability and reactivity, which are advantageous in various chemical transformations.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 380430-53-5 | [1][2][3][5][6][7] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3][4][6] |
| Molecular Weight | 193.99 g/mol | [1][4][5][8][9] |
| Melting Point | 128-138 °C | [1][5] |
| Boiling Point (Predicted) | 367.5 ± 44.0 °C | |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [10] |
| Appearance | White to off-white or light yellow crystalline powder | [2][3][4] |
| Purity | Typically ≥95% - 97% | [2][5][8] |
| Storage | Inert atmosphere, 2-8°C | [10] |
Spectral Data
Structural confirmation of 2-Ethoxycarbonylphenylboronic acid is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the B-O-H, C=O (ester), and C-O stretches.[2][3][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Purification
While specific, detailed industrial synthesis routes for 2-Ethoxycarbonylphenylboronic acid are proprietary, a general and plausible laboratory-scale synthesis can be extrapolated from established methods for preparing arylboronic acids. A common approach involves the ortho-lithiation of ethyl benzoate followed by quenching with a trialkyl borate and subsequent acidic workup.
Representative Synthesis Protocol
A representative synthesis could involve the following steps:
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Ortho-lithiation: Ethyl benzoate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the ortho-lithiated species.
-
Borylation: The resulting aryllithium is then reacted with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester, yielding the final 2-Ethoxycarbonylphenylboronic acid.
Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system. For boronic acids, which can be challenging to purify via standard silica gel chromatography due to potential decomposition, alternative methods may be employed. These can include extraction with an aqueous base followed by acidification and re-extraction into an organic solvent.
Applications in Research and Development
2-Ethoxycarbonylphenylboronic acid is a valuable reagent with broad applications in several fields of chemical science.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals.[1] The ethoxycarbonyl group can be further manipulated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
Organic Synthesis Building Block
Beyond Suzuki-Miyaura couplings, it serves as a versatile building block for synthesizing complex organic molecules.[1] It has been used in the preparation of:
-
Embelin derivatives[5]
-
Phenylalanines that act as selective AMPA and kainate receptor ligands[5]
-
Aryl pyrazinones via microwave-assisted palladium-catalyzed arylation[5]
-
(Aryl)hydroxyquinolines[5]
Materials Science and Sensor Technology
The boronic acid functional group has the ability to form stable, reversible covalent complexes with diols.[1] This property makes 2-Ethoxycarbonylphenylboronic acid a candidate for applications in:
-
Sensor Development: For the detection of saccharides and other diol-containing biomolecules.[1]
-
Advanced Polymers and Nanomaterials: Incorporation into polymer backbones or onto nanomaterial surfaces can impart specific recognition or catalytic properties.[1]
Reactivity and Signaling Pathways
The reactivity of 2-Ethoxycarbonylphenylboronic acid is dominated by the boronic acid moiety. The key transformation is the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Ethoxycarbonylphenylboronic acid.
General Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 2-Ethoxycarbonylphenylboronic acid with an aryl bromide.
Materials:
-
2-Ethoxycarbonylphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 2-Ethoxycarbonylphenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS, usually 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 393830050 [thermofisher.com]
- 3. 2-Ethoxycarbonylphenylboronic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-(乙氧羰基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-ETHOXYCARBONYLBENZENEBORONIC ACID | CAS 380430-53-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. calpaclab.com [calpaclab.com]
- 8. Cas Landing [thermofisher.com]
- 9. CAS RN 380430-53-5 | Fisher Scientific [fishersci.com]
- 10. 380430-53-5 | CAS DataBase [m.chemicalbook.com]
